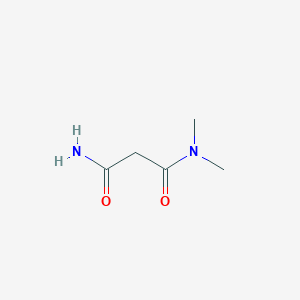

N',N'-dimethylpropanediamide

Description

Historical Development and Significance of Propanediamide Scaffolds in Organic Synthesis

The broader family of compounds to which N',N'-dimethylpropanediamide belongs, malonamide (B141969) derivatives, were first discovered at the turn of the 20th century. sci-hub.se Since then, these propanediamide structures have become recognized as important scaffolds in various chemical disciplines. sci-hub.se A scaffold, in chemical terms, represents a core molecular structure from which a variety of derivatives can be synthesized. openaccessjournals.com These scaffolds are fundamental building blocks in medicinal chemistry, organic synthesis, and materials science, used for the bottom-up assembly of complex molecular architectures. ontosight.aisigmaaldrich.com

The significance of the propanediamide scaffold lies in its versatility. The two amide groups and the central methylene (B1212753) group can be functionalized, allowing for the creation of a diverse library of compounds. Malonamides have been investigated for a wide range of applications, including as potential antimicrobial, antiviral, and anticancer agents in medicinal chemistry. ontosight.ai Their ability to act as ligands for metal ions has also led to their use in metal extraction and the synthesis of coordination polymers. sci-hub.se The stability of many malonamide derivatives and their capacity for multiple coordination interactions make them ideal for these demanding applications. sci-hub.se

Structural Features and Conformational Aspects of this compound Relevant to Reactivity

The reactivity of this compound is intrinsically linked to its molecular structure and conformational possibilities. As a malonamide derivative, it features two N-methylamide groups attached to a central methylene bridge.

Physicochemical and Spectroscopic Data

A practical, scalable synthesis has been reported, yielding this compound as a solid with the following measured properties: Current time information in Bangalore, IN.

| Property | Value |

| Melting Point | 118.7–120.5 °C |

| Infrared (IR) Spectroscopy (cm⁻¹) | |

| N-H Stretch | 3400–3250 (broad) |

| C-H Stretch | 2949 |

| C=O Stretch | 1721, 1669, 1616 |

| ¹H NMR (CDCl₃, δ in ppm) | |

| N-H (amide) | 7.65–7.75 (br s, 1H), 5.78–5.85 (br s, 1H) |

| CH₂ (methylene bridge) | 3.31 (s, 2H) |

| N-CH₃ (methyl) | 3.05 (s, 3H), 2.96 (s, 3H) |

| ¹³C NMR (CDCl₃, δ in ppm) | |

| C=O (carbonyl) | 169.3, 168.3 |

| CH₂ (methylene bridge) | 40.2 |

| N-CH₃ (methyl) | 38.0, 35.9 |

| Mass Spectrometry (EI) | |

| m/z (%) | 130 (100) |

Data sourced from Ragan et al., 2004. Current time information in Bangalore, IN.

Conformational Analysis

Overview of Key Research Areas and Unexplored Potential of this compound

Research involving this compound has been focused on a few key, yet significant, areas of synthetic chemistry.

Synthesis of Oxazoles

A primary application of this compound is in the synthesis of 2,4-disubstituted oxazoles. Current time information in Bangalore, IN. Oxazoles are an important class of heterocyclic compounds found in many pharmacologically active agents and secondary metabolites. Current time information in Bangalore, IN. In this application, this compound is reacted with an α-bromoketone in a condensation-annulation reaction to form the oxazole (B20620) ring. This method provides direct access to 2-(acetamidomethyl)-4-aryl-oxazoles. Current time information in Bangalore, IN.

Table of Oxazole Synthesis Yields using this compound

| Entry | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1 | 2-[4-(4-Methoxy-phenyl)-oxazol-2-yl]-N,N-dimethylacetamide | 58 | 103.4–107.1 |

| 2 | 2-[4-(4-Bromo-phenyl)-oxazol-2-yl]-N,N-dimethylacetamide | 59 | 135.1–138.0 |

| 3 | 2-[4-(3-Bromo-phenyl)-oxazol-2-yl]-N,N-dimethylacetamide | 57 | 110.8–112.0 |

| 4 | 2-[4-(4-Chloro-phenyl)-oxazol-2-yl]-N,N-dimethylacetamide | 63 | 107.9–108.0 |

| 5 | 2-[4-(4-Nitro-phenyl)-oxazol-2-yl]-N,N-dimethylacetamide | 27 | 197.1–197.2 |

| 6 | 2-[4-(3-Nitro-phenyl)-oxazol-2-yl]-N,N-dimethylacetamide | 46 | 147.7–149.2 |

Data sourced from Ragan et al., 2004. Current time information in Bangalore, IN.

Reagents for Oligonucleotide Synthesis

The this compound scaffold has been incorporated into highly specialized reagents used in modern biotechnology. Specifically, it forms the core of a phosphoramidite (B1245037) reagent designed for the solid-phase synthesis of oligonucleotides. The automated, stepwise synthesis of DNA and RNA is a cornerstone of molecular biology, enabling the production of primers, probes, and therapeutic oligonucleotides. tcichemicals.comwikipedia.org In this context, a derivative, 2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide, serves as a "solid chemical phosphorylation reagent". The this compound portion of the molecule provides a stable, functionalized backbone necessary for the reagent's role in the automated synthetic cycle.

Unexplored Potential

Given the known applications of the broader malonamide class, there remains unexplored potential for this compound. sci-hub.se Its demonstrated ability to act as a bidentate nucleophile in oxazole synthesis suggests potential applications in the synthesis of other heterocyclic systems. Furthermore, the coordination chemistry of this compound is not extensively documented. Its structural similarity to malonamides used for selective metal extraction, particularly of lanthanides and actinides, indicates that it could be investigated as a ligand in coordination chemistry or for separation science, although its lower lipophilicity compared to more substituted analogs might be a limiting factor for solvent extraction. sci-hub.se Its role as a scaffold in medicinal chemistry also warrants further exploration, potentially leading to new derivatives with biological activity. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N',N'-dimethylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-7(2)5(9)3-4(6)8/h3H2,1-2H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONKBSKIEUBANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428551 | |

| Record name | Dimethylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131566-91-1 | |

| Record name | Dimethylmalonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for N ,n Dimethylpropanediamide and Its Functionalized Derivatives

Established Synthetic Routes to N',N'-Dimethylpropanediamide

Practical and Scalable Synthetic Protocols for this compound

While a universally adopted, single-step scalable protocol for the synthesis of this compound is not extensively detailed in publicly available literature, the general principles of amide formation from carboxylic acid derivatives and amines form the basis of its synthesis. The most common approach involves the reaction of a malonic acid derivative with dimethylamine (B145610).

One practical approach involves the aminolysis of dialkyl malonates, such as diethyl malonate, with dimethylamine. This reaction is typically carried out by heating the reactants, sometimes in the presence of a suitable solvent. The reaction proceeds through nucleophilic acyl substitution, where dimethylamine attacks the carbonyl carbon of the ester groups, leading to the displacement of the alkoxy group and the formation of the diamide (B1670390). To drive the reaction to completion, an excess of dimethylamine may be used, and the removal of the alcohol byproduct (e.g., ethanol) can be beneficial.

For a scalable process, reaction conditions such as temperature, pressure, and reaction time need to be optimized to maximize yield and minimize side products. The purification of this compound can be achieved through standard techniques like distillation or recrystallization.

A general representation of this synthesis is as follows:

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Diethyl Malonate | Dimethylamine | This compound | Ethanol |

| Dimethyl Malonate | Dimethylamine | This compound | Methanol |

Synthesis of this compound via Malonic Acid Derivatives

The synthesis of this compound can also be achieved starting from malonic acid itself. This typically involves a two-step process. First, malonic acid is converted to a more reactive derivative, such as malonyl chloride. This is often accomplished by treating malonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

In the second step, the resulting malonyl chloride is reacted with two equivalents of dimethylamine. This reaction is usually rapid and exothermic, and it is often carried out at low temperatures to control the reaction rate and minimize side reactions. A base, such as a tertiary amine (e.g., triethylamine), is typically added to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.

This method is advantageous as it often proceeds with high yields. However, the handling of reactive and corrosive reagents like thionyl chloride requires careful consideration, especially on a larger scale.

The reaction scheme can be summarized as:

CH₂(COOH)₂ + 2 SOCl₂ → CH₂(COCl)₂ + 2 SO₂ + 2 HCl

CH₂(COCl)₂ + 4 CH₃NH₂ → CH₂(CONHCH₃)₂ + 2 CH₃NH₃Cl

Synthesis of Substituted this compound Analogues

The versatile propanediamide scaffold allows for the introduction of various substituents at the central carbon atom (C-2) or on the nitrogen atoms.

Preparation of 2-Substituted-N',N'-dimethylpropanediamides (e.g., 2-amino, 2-hydroxyimino)

2-Amino-N',N'-dimethylpropanediamide: The synthesis of 2-amino-N',N'-dimethylpropanediamide can be approached by starting with a protected aminomalonic acid derivative. For instance, diethyl 2-aminomalonate can be N-protected, for example, with a Boc group. The protected diethyl malonate can then be reacted with dimethylamine to form the corresponding this compound. Subsequent deprotection of the amino group yields the desired 2-amino-N',N'-dimethylpropanediamide. A general procedure for the synthesis of 2-aminopropanediamide (B132164) involves the reaction of diethyl aminomalonate with aqueous ammonium (B1175870) chloride. chemicalbook.com A similar approach with dimethylamine would be expected to yield the N,N'-dimethylated analogue.

2-Hydroxyimino-N',N'-dimethylpropanediamide: The synthesis of 2-hydroxyimino derivatives often involves the reaction of a β-ketoester or a malonic ester with a nitrosating agent. For the synthesis of 2-hydroxyimino-N',N'-dimethylpropanediamide, one could envision starting with this compound and reacting it with a source of nitrous acid under appropriate conditions. Alternatively, a 2-hydroxyiminomalonic acid derivative could be synthesized first and then converted to the diamide using dimethylamine.

Synthesis of N,N'-Disubstituted Propanediamides Bearing Complex Functional Groups (e.g., Bis(aminophenyl), Dodecyl, Dibenzyl Derivatives)

The synthesis of N,N'-disubstituted propanediamides with more complex functionalities on the nitrogen atoms follows the same fundamental principles of amide bond formation.

Bis(aminophenyl) Derivatives: The synthesis of N,N'-bis(4-aminophenyl)propanediamide can be achieved by reacting a malonic acid derivative, such as diethyl malonate, with p-phenylenediamine (B122844). A one-step method has been reported for the synthesis of N,N′-bis(4′-aminophenyl)-1,4-quinonenediimine from the oxidation of p-phenylenediamine in the presence of aniline, which can then be reduced to the corresponding diamine. drexel.edu A similar strategy could potentially be adapted for malonamide (B141969) synthesis.

Dodecyl Derivatives: N,N'-Didodecylpropanediamide can be synthesized by the direct reaction of a malonic acid ester, like diethyl malonate, with dodecylamine. The reaction is typically carried out at elevated temperatures to facilitate the aminolysis of the ester.

Dibenzyl Derivatives: N,N'-Dibenzylpropanediamide is a known compound and can be synthesized by reacting a malonic acid derivative with benzylamine. chemicalbook.com For example, the reaction of diethyl malonate with two equivalents of benzylamine, typically under reflux conditions, will yield the desired N,N'-dibenzylpropanediamide.

| Derivative | Starting Material 1 | Starting Material 2 | Key Reaction Type |

| N,N'-Bis(4-aminophenyl)propanediamide | Diethyl Malonate | p-Phenylenediamine | Aminolysis |

| N,N'-Didodecylpropanediamide | Diethyl Malonate | Dodecylamine | Aminolysis |

| N,N'-Dibenzylpropanediamide | Diethyl Malonate | Benzylamine | Aminolysis |

Chemical Reactivity and Transformation Mechanisms of N ,n Dimethylpropanediamide

Utilization of N',N'-Dimethylpropanediamide in Heterocyclic Synthesis

The reaction of amides with α-haloketones to form oxazoles is a well-established method in heterocyclic chemistry, known as the Bredereck oxazole (B20620) synthesis. nih.govyoutube.com This reaction provides a straightforward route to 2,4-disubstituted oxazoles. While specific studies detailing the use of this compound in this reaction are not extensively documented in readily available literature, the general mechanism can be applied to understand its potential reactivity.

The Bredereck reaction typically proceeds by the initial nucleophilic attack of the amide oxygen on the α-carbon of the α-bromoketone, leading to the displacement of the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the oxazole ring. The reaction is often carried out at elevated temperatures and can be facilitated by the use of a dehydrating agent.

General Reaction Scheme:

In the context of this compound, its structure offers two amide functionalities that could potentially participate in the reaction. However, the formation of a simple 2,4-disubstituted oxazole would likely involve the reaction of one of the amide groups.

Plausible Reaction Pathway with this compound:

The reaction would commence with the nucleophilic attack of one of the amide carbonyl oxygens of this compound onto the electrophilic carbon of the α-bromoketone. This would be followed by an intramolecular cyclization where the amide nitrogen attacks the carbonyl carbon of the original ketone moiety. A subsequent dehydration step would then lead to the formation of the aromatic oxazole ring. The substituent at the 2-position of the oxazole would be derived from the this compound backbone, while the substituent at the 4-position would originate from the α-bromoketone.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | α-Bromoketone | 2,4-Disubstituted Oxazole | Annulation/Cyclocondensation |

Detailed experimental data, including reaction conditions and yields specifically for the reaction of this compound with various α-bromoketones, would be necessary to fully elucidate the scope and limitations of this transformation.

Fundamental Reaction Pathways of this compound Amide Bonds

Amide bonds are generally characterized by their significant stability, a feature attributed to the resonance delocalization of the nitrogen lone pair electrons with the carbonyl group. However, under certain conditions, such as in the presence of strong acids or bases and with the application of heat, amides can undergo hydrolysis. libretexts.org

The hydrolysis of this compound, under either acidic or basic conditions, is expected to cleave the amide bonds, leading to the formation of propanedioic acid (malonic acid) and N,N-dimethylamine.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. youtube.commasterorganicchemistry.com A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of N,N-dimethylamine (which is protonated to form the dimethylammonium ion) leads to the formation of the carboxylic acid. This process would occur at both amide functionalities of the this compound molecule.

Base-Catalyzed Hydrolysis:

In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comkhanacademy.org The expulsion of the N,N-dimethylamide anion (a poor leaving group) is the rate-determining step and is typically driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic leaving group. The final products are the carboxylate salt of propanedioic acid and N,N-dimethylamine.

| Condition | Reactants | Products |

| Acidic Hydrolysis | This compound, H₃O⁺, Heat | Propanedioic acid, 2x CH₃NH₂CH₃⁺ |

| Basic Hydrolysis | This compound, OH⁻, Heat | Propanedioate, 2x (CH₃)₂NH |

The rate of hydrolysis is generally slow at neutral pH and room temperature but is significantly accelerated by increased temperature and the presence of strong acids or bases. libretexts.org The stability of the amide bond in this compound makes it a robust molecule under many conditions, but susceptible to degradation under harsh hydrolytic environments.

The reactivity of this compound can be expanded through functionalization of the central methylene (B1212753) group of the propanedioic acid backbone.

Nucleophilic Substitution:

If the central carbon of the propanediamide is functionalized with a suitable leaving group (e.g., a halogen), it becomes susceptible to nucleophilic substitution reactions. A variety of nucleophiles could then be introduced at this position, allowing for the synthesis of a diverse range of substituted N',N'-dimethylpropanediamides. The reaction would likely proceed via an Sₙ2 mechanism, given the primary nature of the carbon, assuming steric hindrance is not prohibitive.

Oxidation-Reduction Reactions:

The amide functionalities of this compound are generally resistant to mild oxidizing and reducing agents. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide groups to the corresponding amines. In the case of this compound, this would yield N¹,N¹,N³,N³-tetramethylpropane-1,3-diamine.

Functionalization of the propanediamide backbone could introduce groups that are more susceptible to oxidation or reduction. For instance, the introduction of a hydroxyl group on the central carbon would create a secondary alcohol that could be oxidized to a ketone. Conversely, the presence of a carbonyl group at this position would allow for its reduction to a hydroxyl group. The specific reaction conditions would depend on the nature of the functional group and the desired transformation.

Derivatization Strategies for Expanding this compound Chemical Space

Derivatization of this compound can be approached by targeting either the amide nitrogens or the central methylene group of the propanedioic acid backbone.

One key strategy involves the deprotonation of the α-carbon (the methylene group between the two carbonyls) using a suitable base. The resulting carbanion is a potent nucleophile and can react with a variety of electrophiles. This allows for the introduction of a wide range of substituents at the C2 position, thereby expanding the chemical space of this compound derivatives.

Examples of Derivatization Reactions at the α-Carbon:

Alkylation: Reaction of the enolate with alkyl halides (R-X) would introduce alkyl chains of varying lengths and branching.

Acylation: Reaction with acyl chlorides (R-COCl) or anhydrides would lead to the formation of β-keto diamide (B1670390) derivatives.

Aldol Addition: Condensation with aldehydes or ketones would result in the formation of β-hydroxy diamide derivatives.

These derivatization strategies provide a versatile platform for the synthesis of a library of functionalized N',N'-dimethylpropanediamides. The properties and potential applications of these new compounds would be dependent on the nature of the introduced functional groups. For instance, the introduction of long alkyl chains could increase lipophilicity, while the incorporation of polar functional groups could enhance aqueous solubility.

| Derivatization Site | Reagent Type | Resulting Functional Group |

| α-Carbon | Alkyl Halide | Alkyl |

| α-Carbon | Acyl Chloride | Acyl (β-Keto) |

| α-Carbon | Aldehyde/Ketone | β-Hydroxyalkyl |

Further modifications of the initially introduced functional groups can lead to an even greater diversity of this compound derivatives.

Coordination Chemistry and Ligand Design Based on the Propanediamide Framework

N',N'-Dimethylpropanediamide as a Multidentate Ligand

This compound, also known as N,N-dimethylpropionamide, is a derivative of propionic acid featuring two methyl groups attached to the amide nitrogen. Structurally, the molecule possesses two primary potential donor sites: the oxygen atoms of the two carbonyl groups. This allows the molecule to function as a multidentate ligand, specifically a bidentate ligand.

As a strong donor solvent, this compound readily donates electron pairs. In the context of coordination chemistry, the carbonyl oxygen atoms act as Lewis bases, forming coordinate bonds with metal ions researchgate.net. When both carbonyl oxygens bind to a single metal center, it functions as a chelating ligand, forming a stable six-membered ring. This bidentate O,O'-coordination is the most common binding mode for simple dialkylamides. The term denticity refers to the number of donor atoms in a ligand that bind to a central metal ion; because this compound can bind through two donor atoms, it is classified as a bidentate ligand imp.kiev.uamdpi.com. While the amide nitrogen atoms also possess lone pairs, they are generally less basic than the carbonyl oxygens and are less likely to participate in coordination without prior deprotonation.

Synthesis and Characterization of Metal Complexes with this compound Derivatives

The synthesis of metal complexes using propanediamide-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent, metal salt, and reaction conditions can influence the stoichiometry and final structure of the resulting complex.

N1,N3-bis(2-aminophenyl)-2,2-dimethylpropanediamide is a more complex derivative designed for higher denticity. This ligand incorporates two additional donor sites—the nitrogen atoms of the 2-aminophenyl (o-phenylenediamine) groups—in addition to the two amide oxygen atoms. This structure allows it to potentially act as a tetradentate N2O2 ligand, capable of forming multiple chelate rings with a metal ion for enhanced stability.

The o-phenylenediamine unit is a common building block in the synthesis of polydentate ligands researchgate.net. For instance, a closely related ligand, N,N'-bis(2-amino phenyl) oxamide, has been synthesized and shown to form complexes with copper(II) nih.gov. The synthesis of such ligands often involves the condensation reaction between a diamine, like o-phenylenediamine, and a derivative of a dicarboxylic acid nih.goviucr.org.

The combination of hard donor atoms (amide oxygens) and softer donor atoms (aniline nitrogens) makes these ligands versatile for coordinating with a variety of transition metals. Schiff base ligands like N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene), also derived from o-phenylenediamine, form stable complexes with numerous metals, including Mn(II/III), Fe(II/III), Co(II), Ni(II), Cu(II), and Zn(II), demonstrating the robust chelating ability of this structural framework nih.gov. The properties of the resulting metal complexes can be finely tuned by modifying the ligand backbone, such as replacing the oxamide group with the bulkier 2,2-dimethylpropanediamide unit, which would alter the steric environment and bite angle of the ligand.

The binding mode of a ligand and the resulting coordination geometry of the complex are determined by several factors, including the coordination number, the size and electronic configuration of the metal ion, and the steric and electronic properties of the ligand itself nih.gov.

For a simple bidentate ligand like this compound coordinating through its two oxygen atoms, several geometries are possible. With a coordination number of four, the complex may adopt a tetrahedral or square planar geometry. If two other ligands are present, resulting in a coordination number of six, an octahedral geometry is most common. For example, studies on the related solvent N,N-dimethylpropionamide with Zn(II) have shown that a four-coordinate species is formed, as steric hindrance prevents the coordination of six ligand molecules to form an octahedron.

For tetradentate N2O2 ligands like N1,N3-bis(2-aminophenyl)-2,2-dimethylpropanediamide, the four donor atoms can wrap around a single metal ion, typically resulting in a stable complex with a coordination number of four, five, or six. In many cases, these ligands form distorted octahedral complexes, with the remaining two coordination sites occupied by solvent molecules or other monodentate ligands researchgate.netnih.gov. The specific geometry—such as cis or trans orientation of the donor atoms—depends on the flexibility of the propanediamide backbone and the preference of the metal ion researchgate.net.

The relationship between coordination number and the resulting geometry is a fundamental concept in coordination chemistry.

| Coordination Number | Molecular Geometry | Example Ion |

|---|---|---|

| 2 | Linear | [Ag(NH₃)₂]⁺ |

| 3 | Trigonal Planar | [Cu(CN)₃]²⁻ |

| 4 | Tetrahedral | [Zn(CN)₄]²⁻ |

| 4 | Square Planar | [Ni(CN)₄]²⁻ |

| 5 | Trigonal Bipyramidal | [CoCl₅]²⁻ |

| 5 | Square Pyramidal | [VO(acac)₂] |

| 6 | Octahedral | [Co(H₂O)₆]³⁺ |

Influence of this compound Ligands on Metal Oxidation States and Reactivity

The introduction of substituents on the propanediamide framework allows for the fine-tuning of these electronic effects. For instance, the aminophenyl groups in N1,N3-bis(2-aminophenyl)-2,2-dimethylpropanediamide also contribute electron density to the metal, further enhancing its ability to stabilize positive charge. Conversely, adding electron-withdrawing groups to the ligand framework would decrease the electron density at the metal center, making it more electrophilic and potentially stabilizing lower oxidation states nih.gov.

Ligands can also be "redox-active," meaning they can participate directly in redox reactions by accepting or donating electrons. This property is particularly useful in catalysis, where the ligand can act as an electron reservoir to facilitate multi-electron transformations at the metal center. The stability of both Fe(II) and Fe(III) in salophene complexes is an example of how the ligand environment accommodates different oxidation states nih.gov.

The reactivity of the metal center is also governed by the steric environment created by the ligand. Bulky substituents on the propanediamide backbone can block or control access to the metal's coordination sites, influencing which substrates can bind and react. Therefore, the design of the propanediamide ligand framework is a critical tool for controlling the electronic structure, stability, and chemical reactivity of the coordinated metal ion.

Catalytic Applications of N ,n Dimethylpropanediamide Derived Complexes

N',N'-Dimethylpropanediamide-Based Iron(III) Complexes in Oxidation Catalysis

Iron, being an abundant, inexpensive, and environmentally benign metal, is an attractive choice for developing sustainable catalysts. When complexed with ligands like this compound, iron(III) centers can effectively catalyze a range of oxidation reactions. These ligands are valued for their strong binding to metal ions and their resistance to oxidation, which are desirable properties for supporting reactive metal-oxo species. nih.gov

A key step in many oxidation processes is the activation of a benign oxidant, such as hydrogen peroxide or Oxone (potassium peroxymonosulfate), to generate a powerful oxidizing species. Iron(III) complexes featuring this compound and related N-donor macrocyclic ligands have demonstrated the ability to activate these oxidants. nih.govhku.hk For instance, research on the macrocyclic complex [FeIII(L1)Cl2]+, where L1 is the related N,N′-dimethyl-2,11-diaza nih.gov3pyridinophane, shows it is an active catalyst for water oxidation using Oxone or sodium periodate as the primary oxidant. nih.govhku.hk

The activation process is believed to involve the formation of high-valent iron-oxo species. biomedgrid.com Using Oxone, a reactive Fe(V)=O species with the formula [FeV(L1)(O)2]+ has been suggested by ESI-MS measurements. hku.hk This intermediate is thought to be the active species responsible for the subsequent oxidation of a substrate. Similarly, the activation of peroxymonosulfate (PMS) can be achieved through a nonradical pathway involving catalyst-mediated electron transfer, a mechanism observed in Fe-Fe double-atom catalysts. nih.gov The interaction between the iron center and the peroxide leads to the cleavage of the O-O bond, generating the highly reactive iron-oxo intermediate capable of oxygen atom transfer. biomedgrid.com

The reactive intermediates generated by Fe(III)-propanediamide catalysts are capable of performing a variety of challenging organic transformations. These catalysts show significant potential in environmental remediation and fine chemical synthesis.

Dye Degradation: Photocatalytic degradation is a widely studied method for removing harmful organic dyes from wastewater. mdpi.comresearchgate.net Iron-based catalysts, in particular, are effective in this process. While direct studies on this compound complexes are specific, related systems show high efficiency. For example, green synthesized NiSe nanoparticles achieved 92% degradation of Methylene (B1212753) Blue (MB) dye under visible light. mdpi.com Zinc oxide nanoparticles have demonstrated up to 96% degradation of MB under natural sunlight within 60 minutes. nih.gov The general mechanism involves the generation of reactive oxygen species that break down the complex aromatic structure of the dyes. mdpi.com Fe(III)-propanediamide systems are expected to perform similarly by activating peroxides to degrade these pollutants.

| Catalyst System | Dye | Conditions | Degradation Efficiency | Reference |

|---|---|---|---|---|

| NiSe Nanoparticles | Methylene Blue | Visible Light, 120 min | 92% | mdpi.com |

| ZnO Nanoparticles | Methylene Blue | Natural Sunlight, 60 min | 96% | nih.gov |

| MoO3/ZnO Composite | Methylene Blue | Visible Light | 98% | researchgate.net |

Alkene Epoxidation: Epoxidation of alkenes is a fundamental reaction in organic synthesis, providing valuable epoxide intermediates. The epoxidation of allylic alcohols, in particular, can be achieved with high stereoselectivity using metal catalysts. wikipedia.org Vanadium-based catalysts are known to be highly selective for alkenes possessing allylic alcohols, where the hydroxyl group can coordinate to the metal center and direct the oxidant. wikipedia.orgyoutube.com Iron complexes are also capable of catalyzing epoxidation reactions. The mechanism involves the transfer of an oxygen atom from the high-valent iron-oxo species to the double bond of the alkene. cureffi.org This process is stereospecific, maintaining the stereochemistry of the starting alkene.

| Substrate | Catalyst Type | Key Feature | Selectivity | Reference |

|---|---|---|---|---|

| Cyclic Allylic Alcohols | Vanadium-based | Rate accelerated with axial -OH | Excellent syn-diastereomer selectivity | wikipedia.org |

| General Alkenes | m-CPBA | Stereospecific addition of oxygen | Depends on alkene geometry | cureffi.org |

Alcohol Oxidation: The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is another crucial transformation. rsc.org Fe(III)-propanediamide catalysts can facilitate this process by activating an oxidant to accept hydrogen atoms or electrons from the alcohol. The selectivity of the reaction (i.e., stopping at the aldehyde or proceeding to the carboxylic acid for primary alcohols) can often be controlled by tuning the reaction conditions, such as temperature and the nature of the oxidant. rsc.org

Mechanistic Investigations of Catalytic Cycles Involving this compound Ligands

Understanding the mechanism of a catalytic cycle is essential for optimizing catalyst performance and designing new, more efficient systems. digitellinc.comruhr-uni-bochum.de For iron complexes involving this compound and related ligands, mechanistic studies combine spectroscopic methods, kinetic analysis, and computational calculations like Density Functional Theory (DFT). nih.govwildlife-biodiversity.com

In the case of the [FeIII(L1)Cl2]+ catalyzed water oxidation, DFT calculations and spectroscopic evidence have been used to map out the catalytic cycle. nih.govhku.hk The cycle is initiated by the oxidation of the Fe(III) precursor to a higher oxidation state. With an oxidant like Oxone, the formation of an Fe(V)=O intermediate is proposed. hku.hk DFT calculations suggest this species is capable of oxidizing water with a relatively low reaction barrier of 15.7 kcal mol-1. hku.hk Isotope-labeling studies using 18O have confirmed that the oxygen evolved during the reaction originates from both the oxidant and water, implicating a water-nucleophilic attack (WNA) pathway on a high-valent iron-oxo species. nih.gov These combined experimental and computational techniques provide a detailed picture of the key intermediates and transition states in the catalytic process. digitellinc.comruhr-uni-bochum.de

Design Principles for Environmentally Benign this compound Catalysts

The development of environmentally benign or "green" catalysts focuses on using earth-abundant metals, operating under mild conditions, and avoiding the formation of hazardous byproducts. researchgate.net this compound ligands contribute to these goals when paired with iron.

Key design principles for creating such catalysts include:

Ligand Stability: The ligand must be robust and resistant to oxidative degradation under catalytic conditions. This ensures a long catalyst lifetime and prevents the leaching of organic fragments into the product stream.

Metal Center Tuning: The electronic properties of the iron center can be fine-tuned by modifying the substituents on the propanediamide backbone. Electron-donating groups can stabilize the high-valent iron-oxo intermediates, potentially increasing catalytic turnover. biomedgrid.com

Avoiding Toxic Byproducts: For amine-based ligands and catalysts, a potential issue is the oxidation of the ligand itself, which can lead to undesired emissions like formaldehyde from N,N-dimethyl groups. nih.gov Quantum chemical methods can be employed to understand how the ligand structure can be modified to prevent such side reactions while preserving catalytic activity. For example, incorporating the N,N-dimethyl groups into a more rigid cyclic structure, like a pyrrolidine (B122466) ring, has been shown to suppress formaldehyde formation in other tertiary amine catalysts. nih.gov

Heterogenization: Immobilizing the this compound complex onto a solid support can facilitate catalyst recovery and reuse, which is a cornerstone of green chemistry. This also prevents contamination of the final product with the metal catalyst.

By applying these principles, it is possible to design the next generation of this compound-based catalysts that are not only efficient and selective but also sustainable and environmentally friendly.

Applications of N ,n Dimethylpropanediamide in Advanced Chemical Synthesis and Materials Science

N',N'-Dimethylpropanediamide in Oligonucleotide and Nucleic Acid Synthesis

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling the production of custom DNA and RNA strands for research, diagnostics, and therapeutic applications. The most prevalent method is the automated solid-phase synthesis utilizing phosphoramidite (B1245037) chemistry. wikipedia.org While a direct role for this compound in this field is not documented in prominent scientific literature, an analysis of the established chemical processes allows for a theoretical consideration of its potential utility.

Phosphoramidite reagents are the fundamental building blocks in the solid-phase synthesis of oligonucleotides. wikipedia.org These are specially modified nucleosides, typically protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and activated at the 3'-position with a phosphoramidite moiety. sigmaaldrich.com The phosphoramidite group, commonly a diisopropylamino group, is crucial for the coupling reaction that extends the oligonucleotide chain. sigmaaldrich.com

Currently, there is no evidence in the scientific literature to suggest that this compound is a component of standard or developmental phosphoramidite reagents. The structure of phosphoramidites is highly specific to facilitate the precise and efficient formation of phosphodiester bonds. The introduction of a diamide (B1670390) structure like this compound into the phosphoramidite reagent itself is not chemically straightforward and would represent a significant deviation from the established and optimized phosphoramidite chemistry.

Solid-phase synthesis is the universally adopted method for creating custom oligonucleotides. atdbio.com This technique involves the sequential addition of nucleotide monomers to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene. wikipedia.org This approach allows for the easy removal of excess reagents and by-products by simple washing steps. atdbio.com

| Step | Reagent(s) | Purpose |

| 1. Detritylation (Deblocking) | Dichloroacetic or Trichloroacetic Acid in Dichloromethane (B109758) | Removes the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next reaction. |

| 2. Coupling (Activation) | Nucleoside Phosphoramidite, Activator (e.g., Tetrazole, DCI) | The incoming phosphoramidite is activated and couples with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. sigmaaldrich.com |

| 3. Capping | Acetic Anhydride, N-Methylimidazole | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutant sequences ("shortmers"). sigmaaldrich.com |

| 4. Oxidation | Iodine, Water, Pyridine | Converts the unstable phosphite triester linkage into a more stable phosphate (B84403) triester, which is analogous to the natural DNA backbone. |

There is no published research indicating the use of this compound as a primary scaffold or solid support material in these methodologies. The scaffolds used must be chemically inert to the conditions of the synthesis cycle while allowing for efficient loading of the first nucleoside and eventual cleavage of the completed oligonucleotide. The chemical structure of this compound does not inherently lend itself to serving as a robust, insoluble support material required for this process.

Exploration of this compound in Zeolite and Porous Material Synthesis (Analogous to related amides)

Zeolites are crystalline aluminosilicate (B74896) materials with highly ordered, porous structures that are utilized extensively as catalysts, adsorbents, and ion-exchange agents. sacheminc.com The synthesis of zeolites often employs organic molecules known as structure-directing agents (SDAs) or templates, which guide the formation of specific framework topologies. chemrxiv.orgmdpi.com

While there is no specific literature detailing the use of this compound as an SDA, its potential role can be explored by analogy to other small, polar amide molecules. Amides such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC) are frequently used as solvents in zeolite synthesis and can also play a structure-directing role. nih.gov For example, N,N-dimethylpropionamide has been utilized in the preparation of AST-type zeolites. chemicalbook.com

The function of an SDA is complex, involving factors like molecular size, shape, charge distribution, and hydrophobicity, which influence the organization of silicate (B1173343) and aluminate precursors into a specific crystalline framework. mdpi.com A molecule like this compound offers distinct features compared to simpler amides:

Bidentate Hydrogen Bonding: It possesses two amide groups, allowing it to potentially act as a bidentate ligand or bridge inorganic precursor species through hydrogen bonding.

Conformational Flexibility: The central methylene (B1212753) bridge allows for conformational flexibility, which could accommodate and stabilize unique inorganic framework structures during crystallization. acs.org

Theoretically, the specific geometry and hydrogen-bonding capabilities of this compound could direct the formation of novel zeolite or other porous material frameworks. However, without experimental data, this remains a speculative application.

| Related Amide/Organic SDA | Example Zeolite Directed |

| Tetrapropylammonium (TPA) | ZSM-5 (MFI) |

| Tetraethylammonium (TEA) | Zeolite Beta (BEA) sacheminc.com |

| Adamantammonium | SSZ-13 (CHA) |

| N,N-Dimethylformamide (DMF) | Used as a solvent/SDA in various syntheses nih.gov |

| N,N-Dimethylpropionamide | AST-type Zeolite chemicalbook.com |

This compound as a Component in Polymer Chemistry and Functional Materials

The bifunctional nature of this compound, with two secondary amide groups, suggests its potential use as a monomer or a modifying agent in polymer chemistry.

As a monomer, this compound could theoretically participate in condensation polymerization reactions. For example, it could react with diacyl chlorides or other activated dicarboxylic acids to form novel polyamides. The presence of the methyl groups on the nitrogen atoms would, however, prevent the formation of hydrogen bonds that are characteristic of conventional polyamides like Nylon 6,6, which would significantly alter the resulting polymer's properties, likely leading to lower melting points and increased solubility. The general class of malonamides has been noted for its relevance to n,3-nylon polymers. acs.org

Furthermore, the amide carbonyl groups in this compound can act as donor sites to coordinate with metal ions. acs.org This property opens up possibilities for its use in creating functional materials:

Metal-Organic Frameworks (MOFs): It could serve as an organic linker, connecting metal nodes to form porous, crystalline MOFs with potential applications in gas storage or catalysis.

Coordination Polymers: It could form less-ordered coordination polymers with various metal salts, leading to materials with interesting magnetic or optical properties.

Ion Extraction: Malonamides have been investigated for their ability to act as extractants for actinide ions from nitric acid medium, suggesting a role for this compound derivatives in nuclear waste reprocessing. researchgate.net

These potential applications are based on the fundamental chemical properties of the diamide functional group, but specific research into the polymerization or material synthesis using this compound is not currently available in the public domain.

Spectroscopic and Computational Characterization of N ,n Dimethylpropanediamide Systems

Vibrational Spectroscopic Analysis (FT-IR, Raman) of N',N'-Dimethylpropanediamide and its Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular structure and intermolecular interactions of this compound (also known as N,N'-dimethylmalonamide). These methods provide detailed information on the vibrational modes of the molecule, which are sensitive to its conformation, bonding, and environment. osti.gov

In the solid phase, the FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the fundamental vibrations of its functional groups. nih.gov The amide I band, primarily associated with the C=O stretching vibration, is a prominent feature and is sensitive to hydrogen bonding. The N-H stretching and bending vibrations, as well as C-N stretching modes, also provide crucial structural information. Raman spectroscopy offers complementary data, particularly for non-polar bonds and symmetric vibrations, aiding in a comprehensive vibrational assignment. osti.gov

Table 1: Key Vibrational Modes for Malonamide (B141969) Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Amide I (C=O stretch) | 1620 - 1685 | Strong intensity in IR, sensitive to hydrogen bonding and conformation. |

| Amide II (N-H bend, C-N stretch) | 1500 - 1580 | Mixed vibration, characteristic of secondary amides. |

| N-H Stretch | 3200 - 3400 | Sensitive to hydrogen bonding; broad in condensed phases. |

| C-H Stretch (methyl/methylene) | 2850 - 3000 | Vibrations of the methyl and methylene (B1212753) groups. |

| C-N Stretch | 1000 - 1350 | Stretching of the carbon-nitrogen bonds. |

Note: Specific values for this compound can vary based on phase, solvent, and temperature. Data is generalized from typical amide spectra.

In aqueous solutions, the vibrational spectra of this compound are significantly influenced by solute-solvent interactions, primarily through hydrogen bonding with water molecules. When dissolved in water, the carbonyl oxygen and the N-H proton of the amide groups act as hydrogen bond acceptors and donors, respectively. This interaction leads to shifts in the vibrational frequencies of the involved groups.

Studies on similar amide systems in aqueous environments show that the formation of hydrogen bonds with water typically causes a red-shift (a decrease in frequency) of the C=O stretching (Amide I) band. researchgate.net This shift indicates a weakening of the C=O double bond as electron density is drawn away by the hydrogen-bonding water molecule. Conversely, the N-H stretching band may experience a red-shift and significant broadening, reflecting the range of different hydrogen-bonded states present in the solution. stanford.edu The extent of these shifts provides qualitative information about the strength and nature of the hydration shell surrounding the molecule. The interactions are complex, involving competition between solute-solute and solute-solvent hydrogen bonding. nih.govrsc.org

Vibrational spectroscopy is instrumental in characterizing the hydrogen-bonding network within solutions of this compound. By analyzing the changes in the N-H and C=O stretching bands at varying concentrations and temperatures, the equilibrium between different hydrogen-bonded species can be investigated. In concentrated solutions, intermolecular hydrogen bonds between two this compound molecules (solute-solute interactions) can form, creating dimers or larger aggregates.

These self-associated structures have distinct vibrational signatures compared to the hydrated monomer. The disruption of the water's natural hydrogen-bonding network by the solute can also be inferred from changes in the O-H stretching bands of water. Computational analyses of hydrogen-bonded networks often complement experimental spectroscopy to provide a more detailed microscopic picture of the solution structure. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the unambiguous structural elucidation of this compound in solution. uobasrah.edu.iq Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. youtube.comnih.gov

The ¹H NMR spectrum typically shows distinct signals for the N-H protons, the methyl (CH₃) protons, and the methylene (CH₂) protons. The chemical shift of the N-H proton is particularly sensitive to solvent, temperature, and concentration due to its involvement in hydrogen bonding. The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon, the methylene carbon, and the methyl carbons. nih.govmdpi.com

NMR is also a powerful tool for studying dynamic processes, such as the hindered rotation around the C-N amide bond. utoronto.ca Due to the partial double-bond character of the amide C-N bond, rotation is restricted, which can lead to distinct NMR signals for atoms in different chemical environments at low temperatures. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. Line-shape analysis of these temperature-dependent spectra can be used to determine the activation parameters (e.g., activation energy) for this rotational process. semanticscholar.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | N-H | Variable (e.g., 7.0-8.5) | Broad Singlet |

| ¹H | CH ₃-N | ~2.8 | Doublet |

| ¹H | CH ₂ | ~3.3 | Singlet |

| ¹³C | C =O | ~170 | - |

| ¹³C | C H₂ | ~40 | - |

| ¹³C | C H₃ | ~26 | - |

Note: These are approximate values. Actual chemical shifts are highly dependent on the solvent, concentration, and temperature.

Mass Spectrometric Approaches for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The molecular weight of this compound (C₅H₁₀N₂O₂) is approximately 130.15 g/mol , and its exact monoisotopic mass is 130.0742 Da. nih.gov

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo various fragmentation reactions. A common and characteristic fragmentation pathway for amides is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group or the nitrogen atom. youtube.com For this compound, this could lead to the loss of an alkyl radical or other neutral fragments. Another potential fragmentation is the McLafferty rearrangement if a transferable gamma-hydrogen is available, although this is less direct in this specific structure. The resulting mass spectrum, a plot of relative intensity versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Analysis of the m/z values of the fragment ions allows for the reconstruction of the molecule's structure. uab.eduarkat-usa.org

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 130 | [C₅H₁₀N₂O₂]⁺• | Molecular Ion (M⁺•) |

| 87 | [CH₂C(O)NHCH₃]⁺• | Cleavage of C-C bond in the backbone |

| 72 | [C(O)NHCH₃]⁺ | α-cleavage next to carbonyl |

| 58 | [CH₃NHCO]⁺ | Rearrangement and cleavage |

| 44 | [CH₃NH₂]⁺• or [CONH₂]⁺ | α-cleavage next to nitrogen or carbonyl |

Note: The relative intensities of these fragments depend on the ionization energy and the specific mass spectrometer used.

Computational Modeling and Quantum Chemical Studies of this compound

Computational modeling provides invaluable insights into the properties of this compound at the molecular level, complementing experimental data. uchicago.edu Quantum chemical methods can be used to calculate molecular geometries, conformational energies, vibrational frequencies, and electronic properties. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecules like this compound due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations can identify stable conformers of the molecule by exploring the potential energy surface associated with the rotation around its single bonds, particularly the C-C and C-N bonds. acs.orgosti.gov Theoretical studies have identified two stable conformations for malonamide derivatives. osti.gov The relative energies of these conformers can be calculated to predict their populations at a given temperature.

DFT is also employed to calculate the electronic structure, providing information on the distribution of electrons within the molecule. uchicago.edu This includes the calculation of atomic charges, dipole moments, and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter related to the molecule's chemical reactivity and electronic transitions. ijcmas.com Furthermore, DFT can be used to simulate vibrational (IR and Raman) spectra, which aids in the assignment of experimental spectral bands. iau.irsphinxsai.com

Table 4: Representative DFT-Calculated Properties for Malonamide Derivatives

| Property | Description | Typical Calculated Value |

| Relative Conformational Energy | Energy difference between stable conformers. | 0 - 5 kcal/mol |

| Dipole Moment | A measure of the molecule's overall polarity. | 2 - 5 Debye |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 5 - 8 eV |

| Rotational Barrier (C-N bond) | Energy required to rotate around the amide bond. | 15 - 20 kcal/mol |

Note: Values are illustrative and depend on the specific DFT functional and basis set used in the calculation.

Molecular Dynamics Simulations of this compound in Solution and at Interfaces

Molecular dynamics (MD) simulations are a powerful computational tool used to study the behavior of molecules and their interactions at the atomic level over time. While specific MD simulation studies focused exclusively on this compound are not extensively available in the public domain, the principles of its behavior in solution and at interfaces can be inferred from studies on structurally similar amides and diamides. These simulations provide valuable insights into conformational dynamics, solvation structures, and interfacial behavior.

In solution, the conformational flexibility of this compound is a key area of investigation. The molecule possesses multiple rotatable bonds, leading to a variety of possible conformers. The relative energies of these conformers, and the barriers to rotation between them, dictate the conformational landscape. For analogous molecules like N,N-dimethylpropionamide, studies have shown an equilibrium between different conformers, such as planar and nonplanar forms, with the solvent environment playing a crucial role in determining the predominant species. nih.gov For this compound, the central propanediamide backbone and the two N,N-dimethylamide groups would be expected to exhibit significant conformational dynamics.

The interaction of this compound with solvent molecules is another critical aspect explored through MD simulations. In aqueous solutions, the amide carbonyl groups can act as hydrogen bond acceptors, leading to the formation of a structured solvation shell of water molecules. researchgate.net The hydrophobic methyl groups, on the other hand, would influence the local water structure differently. The balance between hydrophilic and hydrophobic interactions governs the solubility and solution-phase behavior of the molecule. researchgate.net

The behavior of this compound at interfaces, such as a liquid-vapor or liquid-solid interface, is also a subject amenable to MD simulations. At an aqueous interface, the molecule is likely to adopt specific orientations to satisfy the competing interactions with the two phases. The amphiphilic nature of the molecule, with its polar amide groups and nonpolar methyl groups, would drive this orientational preference. Understanding this behavior is crucial in applications where interfacial properties are important.

Table 1: Key Parameters in Molecular Dynamics Simulations of Amide Systems

| Parameter | Description | Relevance to this compound |

| Force Field | A set of empirical energy functions and parameters used to describe the potential energy of a system of particles. | Determines the accuracy of the calculated interactions and conformational energies. OPLS-AA and AMBER are commonly used for organic molecules. |

| Solvent Model | A computational model to represent the solvent, such as explicit water models (e.g., TIP3P, SPC/E) or implicit continuum models. | Crucial for accurately simulating solvation effects and hydrogen bonding in aqueous solutions. |

| Ensemble | A collection of possible states of a system with certain macroscopic properties held constant (e.g., NVT - constant number of particles, volume, and temperature). | Defines the thermodynamic conditions of the simulation. |

| Simulation Time | The total time duration for which the molecular motions are simulated. | Must be long enough to sample the relevant conformational space and dynamic processes. |

| Temperature & Pressure | The thermodynamic conditions at which the simulation is performed. | Influences the kinetic energy of the molecules and the overall system density. |

Table 2: Expected Research Findings from MD Simulations of this compound

| Research Area | Expected Findings | Significance |

| Conformational Analysis in Solution | Identification of the most stable conformers, their relative populations, and the dynamics of interconversion between them. | Understanding the structure-property relationships and the bioactive conformation if applicable. |

| Solvation Structure | Characterization of the arrangement of solvent molecules (e.g., water) around the solute, including radial distribution functions and coordination numbers for key atoms. | Insights into solubility, hydration effects, and the influence of the solute on the solvent structure. |

| Hydrogen Bonding Dynamics | Analysis of the formation and breaking of hydrogen bonds between the amide groups and protic solvents. | Elucidating the strength and nature of solute-solvent interactions. |

| Interfacial Behavior | Determination of the preferred orientation and conformation of the molecule at various interfaces. | Predicting surface activity and behavior in multiphase systems. |

| Transport Properties | Calculation of diffusion coefficients and other transport properties in different solvent environments. | Understanding the mobility and mass transfer characteristics of the molecule. |

While direct experimental and simulation data for this compound remains limited in publicly accessible literature, the application of molecular dynamics simulations, guided by findings from similar amide and diamide (B1670390) systems, would provide a detailed and valuable understanding of its behavior at the molecular level.

Biomedical and Pharmacological Research Endeavors Involving N ,n Dimethylpropanediamide Analogues

Design and Synthesis of N',N'-Dimethylpropanediamide-Based Bioactive Scaffolds

The concept of a bioactive scaffold involves a biocompatible material that provides a framework for tissue regeneration and can be functionalized with bioactive molecules to promote specific cellular responses. nih.govnih.gov While direct research on this compound as a primary component of bioactive scaffolds is not extensively documented, the related malonic acid has been utilized in the formation of three-dimensional scaffolds.

In one study, malonic acid was used as a non-covalent cross-linking agent for chitosan (B1678972) and collagen scaffolds. nih.gov This approach demonstrated that the dicarboxylic acid structure, central to this compound, can effectively interact with biomacromolecules to create flexible and high-strength scaffolds suitable for tissue engineering. nih.gov The non-covalent interactions, such as hydrogen bonding, between malonic acid and the biopolymers were crucial for the scaffold's integrity and biocompatibility, as demonstrated by studies with NIH 3T3 fibroblast cells. nih.gov This suggests that the diamide (B1670390) functionality of this compound could potentially be exploited in a similar manner to create bioactive scaffolds with tailored properties.

The synthesis of such scaffolds typically involves dissolving the polymer (e.g., chitosan or collagen) and the cross-linking agent (e.g., malonic acid) in appropriate solvents, followed by a fabrication process to create a porous 3D structure. nih.gov The resulting scaffolds exhibit properties conducive to cell growth and tissue regeneration.

Table 1: Properties of Malonic Acid Cross-Linked Biopolymer Scaffolds nih.gov

| Scaffold Composition | Cross-linking Agent | Key Properties | Cell Viability |

|---|---|---|---|

| Chitosan (1.0% w/v) | Malonic Acid (0.2% w/v) | Flexibility, High Strength | Biocompatible with NIH 3T3 fibroblasts |

Investigation of this compound Derivatives as Enzyme Modulators (e.g., Kinase Inhibitors)

The malonamide (B141969) scaffold has emerged as a significant pharmacophore in the design of enzyme inhibitors, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. scielo.br

A notable example of a malonamide-containing kinase inhibitor is Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases, including MET, VEGFR2, and RET. While not a direct derivative of this compound, its core structure incorporates a substituted malonamide moiety. The design of such inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the kinase, thereby blocking its activity.

The synthesis of these complex molecules is a multi-step process. For instance, the synthesis of novel meta-diamide compounds containing a 1,2,4-oxadiazole (B8745197) group involved several reaction steps, including amide bond formation. scielo.br These synthetic endeavors have led to the discovery of compounds with significant insecticidal and fungicidal activities, highlighting the versatility of the diamide scaffold in modulating biological processes. scielo.br

Research into pantothenamide-type analogues as pantothenate kinase (PanK) inhibitors has also provided insights into the potential of malonamide-like structures to inhibit enzyme activity. nih.gov These studies revealed that different PanK enzymes exhibit varying selectivity for these inhibitors, underscoring the complexity of structure-activity relationships. nih.gov

Structure-Activity Relationship (SAR) and Ligand-Target Interaction Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound analogues, SAR studies help in optimizing their potency and selectivity as enzyme inhibitors.

In the development of nicotinamide (B372718) N-methyltransferase (NNMT) inhibitors, a comprehensive SAR study of various analogues led to the identification of key structural features necessary for potent inhibition. nih.govnih.gov These studies often involve synthesizing a library of related compounds with systematic variations in their structure and then evaluating their inhibitory activity. For example, screening of N-methylated quinolinium, isoquinolinium, and pyridinium (B92312) analogues revealed that the quinolinium scaffold was particularly promising for NNMT inhibition. nih.gov

Molecular docking studies are often employed in conjunction with SAR to understand how these inhibitors bind to their target enzymes. nih.gov These computational models can predict the binding orientation of the inhibitor in the active site and identify crucial intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its inhibitory activity. nih.gov

For instance, in the study of pyrrolidine (B122466) amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, SAR data indicated that small, lipophilic substituents on the 3-phenyl group were optimal for potency. nih.gov The nature of the linker between different parts of the molecule was also found to significantly impact both potency and selectivity. nih.gov

Table 2: SAR Insights for Pyrrolidine Amide NAAA Inhibitors nih.gov

| Structural Modification | Effect on Potency | Effect on Selectivity (vs. FAAH) |

|---|---|---|

| Small lipophilic 3-phenyl substituents | Increased | - |

| Conformationally flexible linkers | Increased | Decreased |

This compound in Prodrug Design and Drug Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. ijpcbs.comnih.gov This approach is often used to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity. nih.govmdpi.com The stable nature of the amide bond presents both a challenge and an opportunity in prodrug design. mdpi.com

While the direct use of this compound in prodrug design is not well-documented, the principles of amide-based prodrugs can be applied to its derivatives. The high stability of the amide bond means that simple N-acylation is often not a viable prodrug strategy due to slow in vivo cleavage. mdpi.com However, more sophisticated approaches have been developed.

One strategy involves the use of "trimethyl lock" systems to create esterase-sensitive amide prodrugs. nih.gov In this approach, the amine is masked as an amide that is designed to undergo a rapid intramolecular cyclization to release the free amine upon enzymatic cleavage of a nearby ester group. nih.gov This strategy has been successfully applied to improve the cellular activity of a potent bisubstrate inhibitor of nicotinamide N-methyltransferase. nih.gov

Another approach is the development of cyclization-activated prodrugs, where an enzymatic cleavage triggers an intramolecular reaction that releases the active drug. mdpi.com For example, prodrugs have been designed to be activated by membrane dipeptidase (MDP), an enzyme overexpressed in some tumors, through the hydrolysis of a dipeptide bond, followed by spontaneous cyclization and drug release. mdpi.com

The development of prodrugs for kinase inhibitors often involves masking polar functional groups to improve cell permeability. For instance, a prodrug strategy for a Bruton's tyrosine kinase (BTK) inhibitor involved introducing solubilizing groups via a metabolically labile ester linkage to a phenolic moiety on the parent molecule. frontiersin.org This approach significantly improved the aqueous solubility of the compound. frontiersin.org

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Malonic Acid |

| Chitosan |

| Collagen |

| Cabozantinib |

| Nicotinamide |

| S-adenosyl-methionine |

| Palmitoylethanolamide |

Emerging Research Directions and Future Perspectives for N ,n Dimethylpropanediamide

Sustainable Synthesis and Green Chemistry Approaches for N',N'-Dimethylpropanediamide

The synthesis of amides, a cornerstone of the chemical industry, is undergoing a significant transformation towards more environmentally benign practices. rsc.orgbohrium.com Traditional methods for creating amide bonds often rely on hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM), which are facing increasing regulatory scrutiny due to health and environmental concerns. rsc.orgmdpi.com The future of this compound synthesis lies in the adoption of green chemistry principles that prioritize waste reduction, energy efficiency, and the use of renewable resources. mdpi.comrsc.orgijpdd.org

Key research directions include:

Biocatalysis : The use of enzymes to catalyze chemical reactions offers high selectivity under mild conditions, often in aqueous media. manchester.ac.uknih.gov For amide synthesis, hydrolase enzymes (e.g., lipases, proteases) operating in reverse, and more recently, ATP-dependent ligases, are being explored to replace conventional chemical reagents. manchester.ac.ukresearchgate.net The development of engineered enzymes tailored for specific substrates like those involved in this compound synthesis could offer a highly efficient and sustainable manufacturing route. nih.govrsc.org

Greener Solvents : A major focus is the replacement of conventional volatile organic compounds (VOCs) with safer alternatives. bohrium.com Research has identified several bio-based and neoteric solvents, such as 2-methyltetrahydrofuran, dihydrolevoglucosenone (Cyrene), and deep eutectic solvents (DESs), as viable reaction media for amide bond formation. rsc.orgbohrium.commdpi.com Evaluating the solubility and reactivity of this compound precursors in these green solvents is a critical step towards developing more sustainable industrial processes. whiterose.ac.ukrsc.org

Atom Economy and Waste Reduction : Catalytic approaches, including metal-catalyzed reactions and one-pot syntheses, are being developed to maximize the incorporation of reactant atoms into the final product, thereby improving atom economy and reducing waste. mdpi.comresearchgate.net These methods minimize the need for stoichiometric activating agents and protecting groups, which contribute significantly to the environmental impact of traditional syntheses. researchgate.net

| Parameter | Traditional Amide Synthesis | Green Chemistry Approach | Potential Impact |

|---|---|---|---|

| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP) rsc.org | Water, 2-Methyltetrahydrofuran, Cyrene, Deep Eutectic Solvents (DESs) bohrium.commdpi.com | Reduced toxicity, lower VOC emissions, improved worker safety. |

| Catalysis | Stoichiometric coupling reagents | Biocatalysts (e.g., lipases, ligases), recyclable metal catalysts mdpi.commanchester.ac.uk | Higher selectivity, milder reaction conditions, reduced chemical waste. |

| Energy Consumption | Often requires high temperatures and pressures ejcmpr.com | Microwave-assisted synthesis, reactions at ambient temperature mdpi.com | Lower energy costs, reduced carbon footprint. |

| Waste Generation (E-Factor) | High (large amounts of solvent and reagent waste) researchgate.net | Low (improved atom economy, solvent recycling) researchgate.net | Minimized environmental impact, lower disposal costs. |

Application of Artificial Intelligence and Machine Learning in this compound Research

Emerging applications in this domain include:

Reaction Optimization : ML algorithms can predict the optimal conditions for synthesizing this compound with high yield and purity. pku.edu.cnresearchgate.net By analyzing small, targeted experimental datasets, models can identify the ideal combination of solvents, catalysts, temperatures, and reaction times, significantly reducing the number of experiments required compared to traditional trial-and-error approaches. pku.edu.cnatomfair.com This data-driven approach not only saves time and resources but also leads to more robust and efficient synthetic protocols. technologynetworks.comchimia.ch

Enzyme Engineering : In the context of biocatalysis, ML can guide the engineering of enzymes with enhanced activity and specificity for amide synthesis. azorobotics.com By analyzing the sequence-function relationships of existing enzymes, ML models can predict mutations that will improve catalytic efficiency, leading to the rapid development of specialized biocatalysts for producing compounds like this compound. azorobotics.com

Property Prediction : AI can be used to predict the physicochemical properties and potential applications of this compound and its derivatives. By training models on known data, it is possible to forecast characteristics such as solubility, stability, and interaction with other molecules, guiding the design of new materials and formulations. rsc.orgnih.gov

| ML Application | Input Data/Features | Predicted Output | Potential Benefit for this compound |

|---|---|---|---|

| Reaction Yield Prediction | Reactant structures, solvent type, catalyst, temperature, concentration pku.edu.cn | Reaction conversion rate or yield pku.edu.cn | Faster optimization of synthesis, reducing experimental costs. |

| Biocatalyst Design | Enzyme amino acid sequence, substrate structure azorobotics.com | Catalytic activity, selectivity azorobotics.com | Development of highly efficient enzymes for green synthesis. |

| Physicochemical Property Prediction | Molecular descriptors (e.g., pKa, hydrophobicity) rsc.org | Solubility, binding affinity, stability | Accelerated discovery of new applications and formulations. |

Advanced Characterization Techniques for In-situ Studies of this compound Reactivity

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced characterization techniques that allow for real-time, in-situ monitoring of reactions provide invaluable insights into the dynamic nature of chemical transformations. spectroscopyonline.com Operando spectroscopy, which involves characterizing a catalyst or reaction mixture while simultaneously measuring its activity, is a particularly powerful approach for uncovering structure-performance relationships. nih.govresearchgate.net

Future research on this compound will likely leverage these techniques to:

Identify Reaction Intermediates : In-situ spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can track the concentration of reactants, products, and transient intermediates throughout the course of a reaction. spectroscopyonline.comresearchgate.net This allows for the elucidation of the reaction pathway, identification of rate-limiting steps, and detection of any unstable species that would be missed by conventional offline analysis.

Understand Catalytic Cycles : For catalyzed syntheses of this compound, operando techniques like X-ray absorption spectroscopy (XAS) and near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) can probe the electronic and structural state of the catalyst under actual operating conditions. nih.govescholarship.org This provides a direct view of how the catalyst interacts with reactants and changes during the catalytic cycle, which is essential for designing more efficient and durable catalysts. nih.gov

Monitor Crystallization and Self-Assembly : Techniques capable of monitoring processes in real-time can also be applied to study the formation of supramolecular structures involving this compound. Observing the kinetics of self-assembly or crystallization provides fundamental knowledge for controlling the final properties of the material.

| Technique | Information Provided | Relevance to this compound Research |

|---|---|---|

| Operando FTIR/Raman Spectroscopy | Vibrational modes of functional groups; real-time concentration of species. researchgate.net | Monitoring the conversion of carboxylic acid/amine precursors to the amide product. |

| In-situ NMR Spectroscopy | Detailed structural information of molecules in solution; reaction kinetics. | Elucidating reaction mechanisms and identifying intermediates. |

| Operando X-ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of catalyst atoms. nih.govescholarship.org | Understanding the active state of metal catalysts used in synthesis. |

| Near-Ambient Pressure XPS (NAP-XPS) | Surface composition and chemical states of catalysts under reaction conditions. nih.gov | Probing surface-adsorbed species and catalyst-reactant interactions. |

Integration of this compound in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The amide functional group is a powerful and reliable motif for directing self-assembly due to its ability to act as both a hydrogen bond donor and acceptor. chemistrysteps.com The specific structure of this compound, with its two tertiary amide groups, presents unique opportunities and challenges for its integration into self-assembled systems.

Future research in this area could explore: